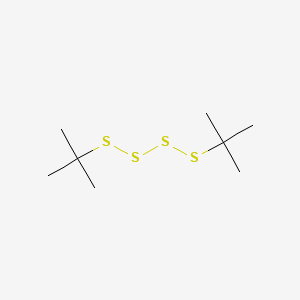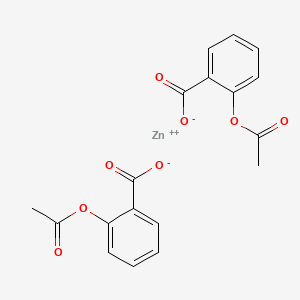![molecular formula C12H15ClOS2 B13758291 s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate CAS No. 6276-38-6](/img/structure/B13758291.png)
s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate is a chemical compound with the molecular formula C12H15ClOS2 It is known for its unique structure, which includes a phenylethanethioate group and a chloroethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate typically involves the reaction of 2-chloroethanethiol with phenylethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **S-{2-[(2-Chloroethyl)sulfanyl]ethyl} ethanethioate
- **S-{2-[(2-Chloroethyl)sulfanyl]ethyl} methylthioate
Uniqueness
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate is unique due to its phenylethanethioate group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6276-38-6 |
|---|---|
Formule moléculaire |
C12H15ClOS2 |
Poids moléculaire |
274.8 g/mol |
Nom IUPAC |
S-[2-(2-chloroethylsulfanyl)ethyl] 2-phenylethanethioate |
InChI |
InChI=1S/C12H15ClOS2/c13-6-7-15-8-9-16-12(14)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Clé InChI |
FHUDJQHLWFHMMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)SCCSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



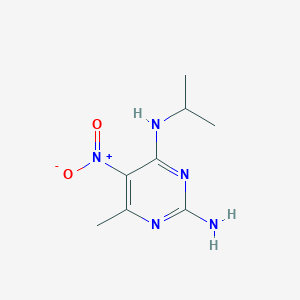
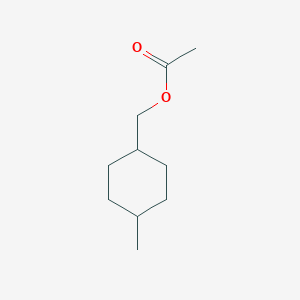
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)


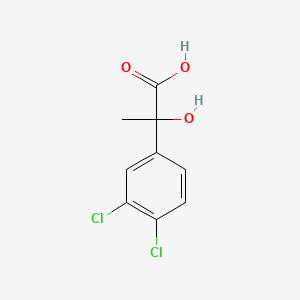
![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)

![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
